molecular formula C7H8N2 B12557299 Methanimidamide, N-phenyl-, (Z)- CAS No. 143465-24-1

Methanimidamide, N-phenyl-, (Z)-

Cat. No.: B12557299
CAS No.: 143465-24-1
M. Wt: 120.15 g/mol
InChI Key: YKSCOZXTXACAIX-UHFFFAOYSA-N
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Description

Methanimidamide, N-phenyl-, (Z)- is an organic compound with the molecular formula C7H8N2 It is a derivative of formamidine and features a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanimidamide, N-phenyl-, (Z)- can be synthesized through several methods. One common approach involves the reaction of aniline with formamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods: In an industrial setting, the production of Methanimidamide, N-phenyl-, (Z)- often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methanimidamide, N-phenyl-, (Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where the phenyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Methanimidamide, N-phenyl-, (Z)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Methanimidamide, N-phenyl-, (Z)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Methanimidamide, N-phenyl-, (Z)- can be compared with other similar compounds, such as:

  • Methanimidamide, N,N-dimethyl-N’-phenyl-
  • Formamidine, N,N-dimethyl-N’-phenyl-

Uniqueness: Methanimidamide, N-phenyl-, (Z)- is unique due to its specific (Z)-isomer configuration, which can influence its reactivity and interactions with other molecules. This distinct configuration sets it apart from other formamidine derivatives and contributes to its unique properties and applications.

Properties

CAS No.

143465-24-1

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

N'-phenylmethanimidamide

InChI

InChI=1S/C7H8N2/c8-6-9-7-4-2-1-3-5-7/h1-6H,(H2,8,9)

InChI Key

YKSCOZXTXACAIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CN

Origin of Product

United States

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